![molecular formula C16H25NO B12553029 Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- CAS No. 143569-55-5](/img/structure/B12553029.png)
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tert-butyl groups and a methylimino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-di-tert-butylphenol and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and increase the yield of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In industrial settings, the production of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- is typically carried out in large-scale reactors. The process involves the use of automated systems to control reaction parameters and ensure consistent product quality. The purified product is then packaged and distributed for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The phenol ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons. Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound is used in the production of various industrial products, including polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- can be compared with other similar compounds, such as:
Phenol, 2,4-bis(1,1-dimethylethyl)-: This compound lacks the methylimino group but shares the same phenol ring structure with tert-butyl groups.
Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (31): This compound contains a phosphite group instead of the methylimino group.
Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1’,1’'-phosphite: Similar to the previous compound, this one also contains a phosphite group.
The uniqueness of Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143569-55-5 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(methyliminomethyl)phenol |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)12-8-11(10-17-7)14(18)13(9-12)16(4,5)6/h8-10,18H,1-7H3 |
InChI Key |
VDZFUZAJHIZTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)

silane](/img/structure/B12552985.png)
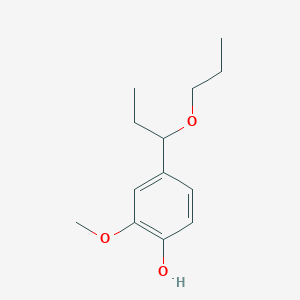
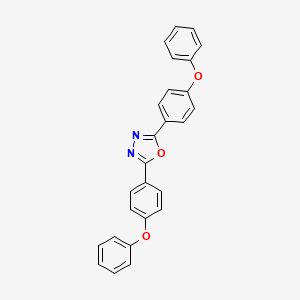
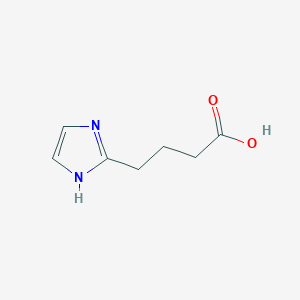
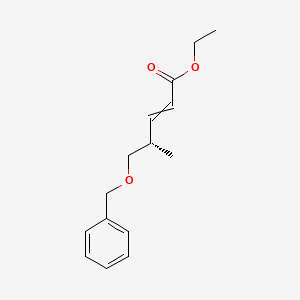
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
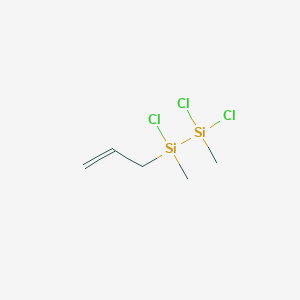
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
